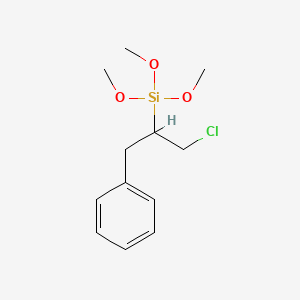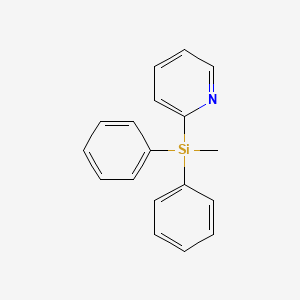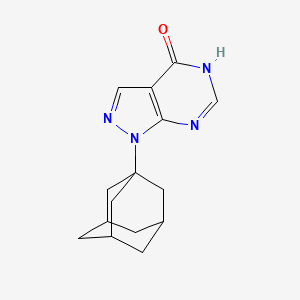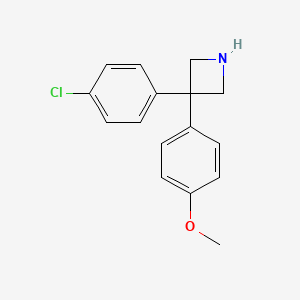
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of pyridine, substituted with a bromine atom at the 5-position, a piperidine ring at the 4-position, and a hydroxymethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol typically involves the following steps:
Bromination: The starting material, 2-hydroxymethylpyridine, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Piperidinylation: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO), sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 5-Bromo-4-(piperidin-1-yl)pyridine-2-carboxylic acid.
Reduction: 4-(Piperidin-1-yl)pyridin-2-ylmethanol.
Substitution: 5-Azido-4-(piperidin-1-yl)pyridin-2-yl)methanol, 5-Methoxy-4-(piperidin-1-yl)pyridin-2-yl)methanol.
Applications De Recherche Scientifique
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals, where its unique structure imparts desired properties to the final products.
Mécanisme D'action
The mechanism of action of (5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The piperidine ring and pyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-(piperidin-1-yl)pyrimidine): Similar structure with a pyrimidine ring instead of a pyridine ring.
(4-(Piperidin-1-yl)pyridin-2-yl)methanol): Lacks the bromine atom at the 5-position.
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)amine): Contains an amine group instead of a hydroxymethyl group.
Uniqueness
(5-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
(5-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-13-9(8-15)6-11(10)14-4-2-1-3-5-14/h6-7,15H,1-5,8H2 |
Clé InChI |
VRPLVCJRLDUGAI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C=NC(=C2)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)








![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)




